Ethyl 4-aminohex-5-enoate
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Overview
Description
Ethyl 4-aminohex-5-enoate is an organic compound with the molecular formula C8H15NO2 It is a derivative of hexenoic acid, featuring an amino group at the fourth position and an ethyl ester group at the terminal end
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-aminohex-5-enoate can be synthesized through several methods. One common approach involves the reaction of 4-aminohex-5-enoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. Another method includes the use of ethyl chloroformate and 4-aminohex-5-enoic acid under basic conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-aminohex-5-enoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The double bond in the hexenoate chain can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Nitrohexenoates or nitrosohexenoates.
Reduction: Ethyl 4-aminohexanoate.
Substitution: N-acyl derivatives of this compound.
Scientific Research Applications
Ethyl 4-aminohex-5-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of ethyl 4-aminohex-5-enoate involves its interaction with specific enzymes and molecular targets. For instance, it can act as a substrate analogue for glutamate semialdehyde aminotransferase, inhibiting its activity by mimicking the natural substrate . This inhibition can affect various metabolic pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-aminohex-5-enoate can be compared with similar compounds such as:
4-aminohex-5-enoic acid: The parent acid form, which lacks the ethyl ester group.
4-aminohex-5-ynoate: An analogue with a triple bond instead of a double bond, which exhibits different reactivity and biological activity.
Ethyl 4-aminohexanoate: A saturated analogue, which lacks the double bond and has different chemical properties.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl 4-aminohex-5-enoate |
InChI |
InChI=1S/C8H15NO2/c1-3-7(9)5-6-8(10)11-4-2/h3,7H,1,4-6,9H2,2H3 |
InChI Key |
HDBITXXTLGNLPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C=C)N |
Origin of Product |
United States |
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